molecular formula C11H12O3 B1322875 4-(1,3-Dioxan-2-YL)benzaldehyde CAS No. 81172-92-1

4-(1,3-Dioxan-2-YL)benzaldehyde

Cat. No.: B1322875
CAS No.: 81172-92-1
M. Wt: 192.21 g/mol
InChI Key: SDUIMUSDSWDYOT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-2-YL)benzaldehyde is an organic compound with the molecular formula C11H12O3. It is characterized by a benzaldehyde moiety substituted with a 1,3-dioxane ring at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxan-2-YL)benzaldehyde can be synthesized through the acetalization of 4-hydroxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxan-2-YL)benzaldehyde is unique due to the stability and reactivity conferred by the 1,3-dioxane ring. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUIMUSDSWDYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630368
Record name 4-(1,3-Dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81172-92-1
Record name 4-(1,3-Dioxan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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